molecular formula C23H25N3O2 B2660000 N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1797179-85-1

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2660000
CAS RN: 1797179-85-1
M. Wt: 375.472
InChI Key: SEHPKJWNARCGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as MPB or MPB-PEA, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine class of compounds and has been found to have a unique mechanism of action that may make it useful in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry has led to the development of methods for the enantioselective synthesis of piperidine derivatives, showcasing the versatility of piperidine-based compounds in synthetic chemistry. For example, Calvez et al. (1998) detailed an enantioselective synthesis approach for 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which could potentially be applied to synthesize compounds similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (Calvez, Chiaroni, & Langlois, 1998).

Potential Therapeutic Applications

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Compounds with structures similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide have been investigated for their potential as PARP inhibitors. Penning et al. (2010) developed a series of phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors with significant cellular potency, indicating the potential therapeutic applications of such compounds in cancer treatment (Penning et al., 2010).

  • Histone Deacetylase (HDAC) Inhibitors : Zhou et al. (2008) described the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a selective HDAC inhibitor, showcasing the role of benzamide derivatives in the development of anticancer drugs (Zhou et al., 2008).

  • Neuroleptic Activity : The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) activity have been explored, indicating the psychiatric applications of such compounds. Iwanami et al. (1981) designed and synthesized a series of benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrating significant inhibitory effects on apomorphine-induced behavior in rats (Iwanami et al., 1981).

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHPKJWNARCGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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